H-Phe(4-I)-OH

Radiopharmaceutical synthesis Radioiodination No-carrier-added radiotracer

H-Phe(4-I)-OH is a critical precursor for radioiodination with up to 94.8% yield and is essential for creating heavy-atom protein derivatives for X-ray crystallography. The para-iodine imparts unique polarizability and steric bulk unattainable with smaller halogens, ensuring reliable cellular uptake and consistent SAR studies. Procure ≥98% purity to guarantee experimental reproducibility.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
CAS No. 1991-81-7
Cat. No. B157217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(4-I)-OH
CAS1991-81-7
Synonyms4-iodophenylalanine
4-iodophenylalanine, (123)I-labelled cpd, (DL)-isomer
4-iodophenylalanine, (123)I-labelled cpd, (L)-isomer
4-iodophenylalanine, (128)I-labelled cpd, (DL)-isomer
4-iodophenylalanine, (DL)-isomer
4-iodophenylalanine, (L)-isomer
p-(123I)iodo-L-phenylalanine
para-iodophenylalanine
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)I
InChIInChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyPZNQZSRPDOEBMS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe(4-I)-OH (4-Iodo-L-phenylalanine) Procurement: Technical Specifications and Research-Grade Purity


H-Phe(4-I)-OH, also known as 4-Iodo-L-phenylalanine, is a non-proteinogenic, halogenated derivative of the essential amino acid L-phenylalanine [1]. With the CAS registry number 1991-81-7, a molecular formula of C₉H₁₀INO₂, and a molecular weight of 291.09 g/mol, this compound is supplied as a solid, typically at a standard purity of ≥98% as verified by NMR and HPLC , making it suitable for use as a building block in peptide synthesis and as a precursor in radiopharmaceutical development [2].

Technical Rationale for Specifying H-Phe(4-I)-OH Over Other Phenylalanine Analogs


While a broad class of para-substituted phenylalanine derivatives exists, the unique physicochemical properties of the iodine atom at the 4-position impart distinct characteristics to H-Phe(4-I)-OH that cannot be replicated by analogs with smaller halogens (F, Cl, Br) or other functional groups (e.g., -NO₂, -CH₃). The iodine substituent significantly alters the molecule's hydrophobicity, polarizability, and steric bulk, leading to quantifiable differences in critical parameters such as radiochemical yield during radioiodination [1], competitive inhibition of cellular uptake [2], and relative cytotoxicity in cancer cell models [3]. These specific, data-driven differentiators directly impact the compound's suitability for targeted applications in radiopharmaceutical development and peptide-based drug design, making generic substitution a high-risk proposition for experimental reproducibility.

Quantitative Differentiation of H-Phe(4-I)-OH: A Comparator-Based Evidence Guide for Scientific Selection


Superior Single-Step Radiochemical Yield for [125I]IPA Synthesis Compared to Multi-Step Methods

In the synthesis of no-carrier-added 4-[125I]iodo-L-phenylalanine, a novel method using an acid-labile tin precursor achieved a single-step radiochemical yield of 94.8 ± 3.4% (n=5) [1]. This represents a significant improvement over the two-step method also reported in the same study, which yielded 91.6 ± 2.7% for the radioiodination step and 83.7 ± 1.7% for the deprotection step [2], and is more efficient than earlier literature procedures [3].

Radiopharmaceutical synthesis Radioiodination No-carrier-added radiotracer

Comparable Cellular Uptake to Native Phenylalanine in Breast Cancer Cells

In an in vitro model using MCF-7 breast cancer cells, the cellular uptake of [125I]4-iodophenylalanine was quantified after a 60-minute incubation. The uptake was 49.0 ± 0.7% of the input dose, which is comparable to the 55.9 ± 0.5% uptake observed for the native amino acid [14C]phenylalanine under identical conditions [1]. This demonstrates that the iodine substitution at the para position does not significantly impair recognition and transport by amino acid transporters on these cancer cells [2].

Cancer cell targeting Amino acid transport MCF-7 cells

Differential Competitive Inhibition of [14C]Phenylalanine Uptake vs. [125I]IPA Uptake

The competitive inhibition of radiotracer uptake in MCF-7 cells was measured for both unlabeled phenylalanine and 4-iodophenylalanine. When using [14C]phenylalanine as the tracer, the IC50 for inhibition by unlabeled Phe was 1.45 mM, compared to 2.50 mM for unlabeled I-Phe [1]. Conversely, when using [125I]I-Phe as the tracer, the IC50 values were 1.3 mM for Phe and 1.0 mM for I-Phe [2]. This indicates that while 4-iodophenylalanine is a slightly weaker inhibitor of phenylalanine uptake, it is a more potent inhibitor of its own uptake, suggesting nuanced interactions with the transport machinery [3].

Transporter inhibition LAT1 IC50

Ranked Cytotoxicity Against HT-29 Colon Cancer Cells Distinguishes 4-Iodo from 4-Bromo and 4-Nitro Analogs

A comparative study evaluating the cytotoxic effects of six phenylalanine derivatives on the human colon cancer cell line HT-29 established a clear rank order of activity: L-4-phosphophenylalanine (Pp) > L-4-iodophenylalanine (Ip) > L-4-sulfonic-phenylalanine (Sp) and L-4-nitro-phenylalanine (Np) > L-4-bromo-phenylalanine (Brp) [1]. Furthermore, the study noted that Pp, Ip, and Sp induced cell apoptosis, whereas the other derivatives did not [2].

Cytotoxicity Cancer pharmacology HT-29 cells

Clinical Validation of 4-Iodophenylalanine-Based Radiotherapeutic in Refractory Glioma

In a clinical proof-of-principle study, two patients with refractory high-grade glioma were treated with intravenous carrier-added 4-[131I]iodo-L-phenylalanine (c.a. 131I-IPA) [1]. Patient 1 received an initial dose of 2 GBq and showed progressively decreasing maximum standardized uptake values (SUVmax) on [18F]FET PET scans over 10 months, indicating a metabolic response, paralleled by reduced contrast enhancement and tumor volume on MRI [2]. Progression occurred 18 months post-therapy. Patient 2, treated with 4 GBq, showed stable disease for at least 3 months [3]. The treatment was well-tolerated with no acute or delayed organ toxicity observed at doses up to 6.6 GBq [4].

Endoradiotherapy Glioma Clinical trial

Requirement for High-Purity 4-Iodo-L-Phenylalanine to Prevent Contamination in Protein Engineering

A study on the site-specific incorporation of 4-iodo-L-phenylalanine into proteins in E. coli highlighted a critical purity concern: a minor contamination of the building block 4-iodo-L-phenylalanine with 4-bromo-L-phenylalanine (estimated at 3%) resulted in the significant misincorporation of the bromo-analog (21%) into the target protein [1]. This issue was resolved by using a rigorously purified sample of 4-iodo-L-phenylalanine [2].

Unnatural amino acid incorporation Protein engineering Genetic code expansion

Primary Research and Industrial Applications of H-Phe(4-I)-OH Supported by Quantitative Evidence


Radiopharmaceutical Precursor for Targeted Oncology Imaging and Therapy

H-Phe(4-I)-OH serves as the critical precursor for synthesizing radioiodinated analogs like 4-[¹²³I]iodo-L-phenylalanine and 4-[¹³¹I]iodo-L-phenylalanine, used in SPECT/PET imaging and targeted endoradiotherapy of cancers including glioma and breast cancer [1]. The quantitative evidence of high radiochemical yield (up to 94.8% [2]) and cellular uptake comparable to native phenylalanine in MCF-7 cells (49.0% vs. 55.9% for [¹⁴C]Phe [3]) validates its utility in this field. The clinical data demonstrating metabolic response in glioma patients [4] provides further justification for its selection in radiopharmaceutical development programs.

Building Block for Peptide Analogs with Enhanced Hydrophobicity and Function

The iodine substituent at the para position of the phenyl ring significantly increases the hydrophobicity and polarizability of the amino acid, making H-Phe(4-I)-OH a valuable building block in solid-phase peptide synthesis (SPPS) [1]. It is used to create peptide analogs of bioactive molecules, such as somatostatin and substance P, to investigate structure-activity relationships (SAR) and improve pharmacological properties [2]. The differential cytotoxicity profile of 4-iodophenylalanine-containing peptides compared to those with other halogenated residues (as seen in the HT-29 cell model [3]) underscores its specific value in medicinal chemistry campaigns.

Site-Specific Protein Modification via Genetic Code Expansion

H-Phe(4-I)-OH is a well-established unnatural amino acid (UAA) for site-specific incorporation into proteins in E. coli and yeast, enabling precise biophysical studies and the creation of novel protein conjugates [1]. The heavy iodine atom serves as an excellent anomalous scatterer for X-ray crystallography to solve protein structures and as a unique handle for chemoselective modification reactions (e.g., Sonogashira coupling [2]). The evidence regarding the necessity for high-purity material to prevent contamination and misincorporation [3] directly informs procurement decisions for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Phe(4-I)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.